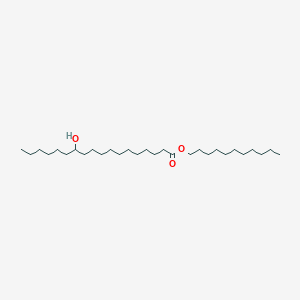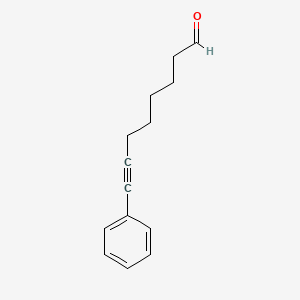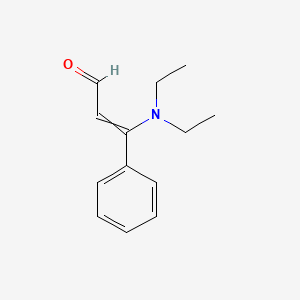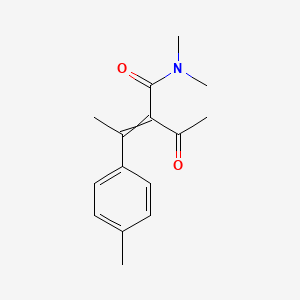![molecular formula C24H23ClN2O4S B14222910 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide CAS No. 827576-86-3](/img/structure/B14222910.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a chloropentanamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-Benzoylbenzenesulfonamide: This intermediate is prepared by reacting 2-benzoylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-aminophenyl-5-chloropentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide can be compared with other similar compounds, such as:
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-bromopentanamide: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-fluoropentanamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-iodopentanamide:
Eigenschaften
CAS-Nummer |
827576-86-3 |
|---|---|
Molekularformel |
C24H23ClN2O4S |
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-5-chloropentanamide |
InChI |
InChI=1S/C24H23ClN2O4S/c25-17-7-6-12-23(28)26-19-13-15-20(16-14-19)32(30,31)27-22-11-5-4-10-21(22)24(29)18-8-2-1-3-9-18/h1-5,8-11,13-16,27H,6-7,12,17H2,(H,26,28) |
InChI-Schlüssel |
XMPUIDRJVYNYTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)


![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)


![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)


